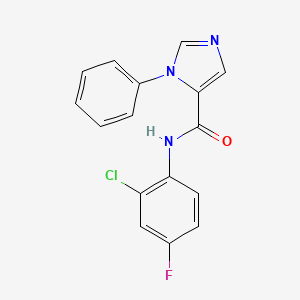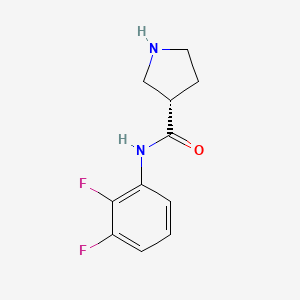![molecular formula C17H11F3N2OS B7646654 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, also known as TFB-TCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB-TCA is a thiazole-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. This compound has also been shown to activate certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for studying biological processes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research involving 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of novel anti-inflammatory and anti-cancer therapies based on the structure of this compound. Another area of research involves the study of the molecular mechanisms underlying the biological effects of this compound. Finally, there is also interest in developing new synthetic methods for the production of this compound, which could increase its availability for research purposes.
Synthesis Methods
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1,3-diphenylpropan-1-one with potassium thioacetate to form 2-phenylthiazolidin-4-one. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, this compound.
Scientific Research Applications
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of a variety of inflammatory diseases.
Another area of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This suggests that this compound may have potential as a novel anti-cancer therapy.
properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)12-8-4-5-9-13(12)21-15(23)14-10-24-16(22-14)11-6-2-1-3-7-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMHLRYMIRCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-4-(2-methoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7646573.png)
![N-ethyl-N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7646578.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-4-phenoxypiperidine-1-carboxamide](/img/structure/B7646584.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)
![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)

![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)
